Gellebrigenin

Description

Historical Perspectives on the Discovery and Initial Investigations of Cardioactive Steroids

The history of cardioactive steroids is deeply intertwined with the study of traditional medicines and poisonous organisms. Early investigations into plants like the purple foxglove (Digitalis purpurea) in the late 18th century by figures such as William Withering marked a significant period in the discovery of compounds with profound effects on the heart nih.govwikipedia.orgmims.commednexus.org. These initial studies primarily focused on cardenolides, another class of cardioactive steroids found predominantly in plants wikidata.orgresearchgate.netmdpi.com. The recognition of similar cardioactive properties in secretions from toads later led to the investigation of bufadienolides, expanding the scope of research into this class of natural products researchgate.netmdpi.complos.orgfishersci.nl. This historical context laid the groundwork for the isolation and study of individual bufadienolides like Gellebrigenin.

Classification and Structural Context of this compound within the Bufadienolide Family

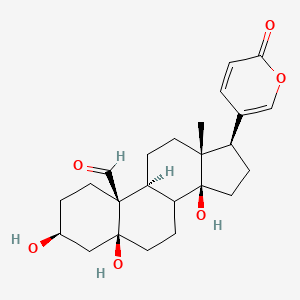

This compound belongs to the bufadienolide family, a group of C-24 steroids characterized by the presence of a six-membered lactone ring with two double bonds (a dienolide) attached at the C-17 position of the steroid nucleus wikidata.orgresearchgate.netmdpi.complos.orgfishersci.nlumons.ac.be. This structural feature distinguishes bufadienolides from cardenolides, which possess a five-membered lactone ring with a single double bond (an enolide) at the same position wikidata.orgresearchgate.netmdpi.comumons.ac.be.

This compound, also known by the synonyms Hellebrigenin (B1673045) and Bufotalidin, has a chemical formula of C24H32O6 and a molecular weight of 416.51 g/mol umons.ac.bebiocrick.commdpi.com. Structurally, it is an aglycone, meaning it is the non-sugar component of a glycoside, specifically the aglycone of hellebrine umons.ac.bemdpi.com. Its structure includes hydroxyl groups and a characteristic 19-oxo group in addition to the bufadienolide steroid core and the six-membered dienolide ring umons.ac.bebiocrick.commdpi.com. This compound has been isolated from various natural sources, including plants such as Helleborus niger and species from the Urginea and Kalanchoe genera, as well as from the secretions of toads, notably Venenum Bufonis plos.orgumons.ac.bemdpi.comfishersci.ca.

Significance of this compound as a Bioactive Natural Product for Academic Inquiry

Academic inquiry into this compound is driven by its diverse biological activities observed in various research settings. Studies have explored its effects on different biological systems, particularly focusing on its potential in the context of cellular processes relevant to diseases.

Research has indicated that this compound possesses anti-tumor properties in in vitro studies. It has been shown to reduce the viability and inhibit the colony formation of human hepatocellular carcinoma cells (HepG2) fishersci.ca. Furthermore, investigations into the molecular mechanisms suggest that this compound can induce cell cycle arrest and apoptosis in these cancer cells, potentially through the inhibition of the Akt signaling pathway fishersci.ca. Studies have also reported anti-tumor effects on pancreatic carcinoma cells, specifically SW1990 and BxPC-3 lines, exploring the involvement of apoptosis and autophagy in its mechanism of action fishersci.ca. Additionally, this compound has demonstrated antiproliferative effects on leukemia cell lines fishersci.ca.

Beyond cancer research, this compound has shown activity against certain parasites, including Leishmania chagasi promastigotes and Trypanosoma cruzi trypomastigotes fishersci.ca. Comparisons in research settings have been made between the activity of this compound and other cardiac glycosides, such as digoxin, in inhibiting the growth of cancer cells in vitro fishersci.ca. These findings highlight this compound's significance as a subject of academic inquiry into its potential as a source of lead compounds for various therapeutic applications.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research trajectories concerning this compound continue to explore its biological activities and underlying mechanisms of action. A significant focus remains on its potential anti-tumor effects, investigating its impact on various cancer cell lines and the specific molecular pathways it modulates, such as the Akt pathway fishersci.ca. Researchers are also examining its activity against other pathogens and its interactions with key biological targets like Na+/K+-ATPase, which is a known target for cardiac glycosides wikidata.orgresearchgate.netmdpi.comumons.ac.be.

Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(3S,5S,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19?,21+,22-,23-,24-/m0/s1 |

InChI Key |

TVKPTWJPKVSGJB-IPTZTYHUSA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O |

Synonyms |

hellebrigenin |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Structural Elucidation, and Analytical Characterization of Gellebrigenin

Strategies for Enhanced Natural Extraction and Purification from Diverse Biological Sources

The initial step in studying natural compounds like Gellebrigenin involves efficient extraction from their biological matrices. Traditional methods such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction have been widely used for natural product extraction. plos.orgnih.gov More modern and environmentally friendly techniques, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE), offer advantages such as reduced extraction time and solvent consumption, and potentially higher yields. plos.orgnih.govnih.govbiocrick.comproquest.com

The choice of extraction solvent is crucial and depends on the polarity of the target compound. For bufadienolides like this compound, which are generally more hydrophilic than lipophilic due to their phenolic nature, solvents such as methanol, ethanol, acetonitrile, acetone, or their mixtures with water are commonly employed. mednexus.org Less polar solvents like dichloromethane, chloroform, hexane, and benzene (B151609) can be used to remove nonpolar compounds such as waxes, oils, sterols, and chlorophyll (B73375) in a pretreatment step. mednexus.org

Once extracted, the crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound from these other constituents. This is typically achieved through various chromatographic techniques.

Optimized Chromatographic Techniques for this compound Isolation (e.g., HPLC, UPLC, Countercurrent Chromatography)

Chromatography plays a pivotal role in the separation and purification of natural products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for both analytical and preparative-scale purification of complex mixtures, including natural product extracts. wikipedia.orgwikidata.orgmdpi.comwikipedia.org

UPLC, an evolution of HPLC, utilizes smaller stationary phase particles and operates at higher pressures, resulting in improved speed, resolution, and sensitivity compared to traditional HPLC. wikidata.orgmdpi.comuni.lu This makes UPLC particularly advantageous for the analysis of complex samples and for achieving more precise separation of closely related compounds. wikidata.orgmdpi.commdpi.com Both techniques can be used for identification and quantitation. wikidata.org

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is another powerful liquid-liquid separation technique that does not utilize a solid support matrix. nih.govbiocrick.comresearchgate.netwikidata.orgwikipedia.orguni.lu This eliminates issues associated with solid supports, such as irreversible adsorption, sample loss, and tailing peaks. wikidata.orguni.lu CCC involves the partition of solutes between two immiscible liquid phases. biocrick.comresearchgate.netwikipedia.org It has been effectively used for the separation and purification of a wide variety of natural products, including bufadienolides. wikipedia.orgbiocrick.comwikidata.org Preparative high-speed counter-current chromatography methods using stepwise elution with two-phase solvent systems have been developed for the isolation and purification of bufadienolides from sources like ChanSu. wikipedia.org

The selection of the appropriate chromatographic technique and optimization of parameters such as stationary phase, mobile phase composition, flow rate, and gradient are critical for achieving efficient isolation and purification of this compound.

Here is a comparison of HPLC and UPLC:

| Feature | HPLC | UPLC |

| Pressure Limit | Up to 6,000 psi | Up to 15,000 psi |

| Particle Size | Typically 3–5 microns | Typically <2 microns |

| Separation Efficiency | Standard resolution and efficiency | Higher resolution and efficiency |

| Analysis Speed | Standard | Faster run times |

| Sensitivity | Standard | Higher sensitivity |

| Sample Complexity | Suitable for simpler applications | Ideal for complex samples |

Common solvents used in natural product extraction and chromatography:

| Solvent Type | Examples | Typical Application |

| Polar Protic | Water, Methanol, Ethanol | Extraction/Purification of polar compounds |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetyl | Extraction/Purification of moderately polar compounds |

| Nonpolar | Hexane, Petroleum Ether, Chloroform, Dichloromethane | Removal of nonpolar lipids and pigments |

| Acidified Organic | Acidified Methanol or Ethanol | Extraction of anthocyanins and other phenolics |

Non-Destructive Spectroscopic and Crystallographic Approaches in Isolation Science

While primarily used for structural elucidation, spectroscopic techniques can also provide valuable information during the isolation process. UV-Visible spectroscopy can be used to monitor the elution of compounds with chromophores during chromatography. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides information on the molecular weight of eluting compounds, aiding in the identification of fractions containing the target compound. wikipedia.org

X-ray crystallography, though typically a post-purification technique for definitive structure determination, can sometimes be used to analyze crystalline samples obtained directly from certain isolation steps, providing early insights into the purity and potential structure of isolated compounds. jkchemical.commednexus.orgnih.govnih.govchem960.comnih.govmedchemexpress.cn However, obtaining suitable crystals can be challenging. jkchemical.com

Comprehensive Structural Elucidation of this compound and Novel Analogues

Determining the precise chemical structure of this compound and any novel analogues isolated alongside it is a critical phase. This involves the synergistic application of advanced spectroscopic and crystallographic methods.

This compound's chemical structure has been identified on the basis of 1H-NMR and 13C-NMR technology. jkchemical.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules. jkchemical.com One-dimensional NMR experiments (¹H NMR and ¹³C NMR) provide information about the types of protons and carbons present and their chemical environments.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing connectivity between atoms and determining relative stereochemistry. COSY reveals coupled protons, HSQC correlates protons to their directly attached carbons, and HMBC identifies correlations between protons and carbons separated by multiple bonds. NOESY provides spatial proximity information between nuclei, which is vital for assigning relative stereochemistry and understanding the molecule's three-dimensional conformation. The application of these techniques allows for the comprehensive assignment of signals and the construction of the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS) in Conjunction with Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound and its analogues. researchgate.netnih.gov HRMS provides a precise mass-to-charge ratio (m/z) that allows for the calculation of possible elemental formulas, significantly narrowing down the potential structures.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide further structural information by breaking the molecule into smaller, characteristic fragment ions. researchgate.netnih.gov Analyzing the fragmentation pattern can reveal the presence of specific functional groups and substructures within the molecule. Different ionization techniques (e.g., Electrospray Ionization, ESI) and fragmentation methods (e.g., Collision-Induced Dissociation, CID) can be employed to obtain complementary fragmentation data. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration. jkchemical.commednexus.orgnih.govnih.govchem960.comnih.govmedchemexpress.cn This technique involves obtaining a high-quality crystal of the purified compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. jkchemical.commednexus.orgnih.govchem960.com

The diffraction pattern is used to calculate the electron density within the crystal, from which the positions of the atoms can be determined. jkchemical.commednexus.orgchem960.com For chiral molecules like this compound, X-ray crystallography using anomalous dispersion can unequivocally establish the absolute stereochemistry, which is crucial for understanding its biological activity. chem960.com While obtaining suitable crystals can be a bottleneck, a successful X-ray crystallographic analysis provides irrefutable structural data. jkchemical.comuni.lu

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment in Research

Advanced analytical techniques are indispensable for the precise identification and quantification of this compound in complex matrices, as well as for investigating its behavior in biological systems. These methodologies enable researchers to determine the concentration of this compound in samples, elucidate its metabolic fate, and study its interactions at a mechanistic level. The accurate reporting of analytical characteristics is crucial for the validity and generalizability of research findings involving biomarkers like this compound. nih.gov

Development of Robust Spectrophotometric and Chromatographic Assays for Research Quantitation

The quantitative assessment of this compound in research requires robust and reliable analytical assays. Spectrophotometric and chromatographic methods are commonly employed for this purpose, offering varying degrees of sensitivity, selectivity, and throughput.

Spectrophotometric assays involve measuring the absorbance of a substance at a specific wavelength, often after a chemical reaction that produces a colored product. nih.govmdpi.comresearchgate.netpharmascitech.com While potentially simple and cost-effective, the development of selective spectrophotometric methods for complex natural products like this compound can be challenging due to potential interference from other compounds in the sample matrix. researchgate.net However, research on developing spectrophotometric assays for various compounds highlights the importance of optimizing reaction conditions and validating the method for parameters such as linearity, accuracy, and precision. mdpi.comresearchgate.netpharmascitech.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of this compound. mdpi.comnih.govchemmethod.com HPLC offers higher selectivity and sensitivity compared to basic spectrophotometry, making it suitable for analyzing this compound in complex biological extracts or research samples. mdpi.comnih.gov Method development in chromatography involves selecting appropriate stationary and mobile phases, optimizing flow rates, and determining the optimal detection wavelength to achieve adequate separation and peak resolution. mdpi.comchemmethod.com Validation of chromatographic methods ensures their reliability for quantitative analysis, assessing parameters such as specificity, linearity, precision, accuracy, detection limits, and robustness. mdpi.comnih.govchemmethod.com For instance, studies on developing HPLC methods for other compounds demonstrate the process of testing different mobile phase compositions and temperatures to achieve optimal separation. mdpi.com UPLC-MS has also been utilized for the separation analysis of steroidal glycosides, including Hellebrigenin-D-glucose, from plant extracts, showcasing the application of advanced chromatographic techniques coupled with mass spectrometry for phytochemical content analysis. researchgate.netresearchgate.net

Isotopic Labeling Techniques for Metabolic Tracking and Mechanistic Studies

Isotopic labeling is a powerful technique used in research to track the fate of a compound through metabolic pathways and to elucidate reaction mechanisms. nih.govresearchgate.netresearchgate.netgeneralmetabolics.comkit.edusymeres.comnumberanalytics.comimist.ma By replacing one or more atoms in this compound with their isotopic counterparts (e.g., 2H, 13C, 15N), researchers can follow the labeled molecule and its metabolites within a biological system using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. kit.edusymeres.com

Stable isotopes like 13C and 15N are often preferred for metabolic tracking and mechanistic studies due to their safety and long half-lives compared to radioisotopes. researchgate.net Deuterium (2H) labeling can also be used, and its incorporation can introduce a kinetic isotope effect, which is valuable for studying reaction mechanisms. symeres.com

Isotopic labeling experiments provide detailed insights into how this compound is processed by enzymes and how it interacts with biological targets. nih.govresearchgate.netsymeres.com This approach is crucial for understanding the biotransformation of this compound, identifying its active metabolites, and determining the specific steps involved in its biological activity. For example, isotopic labeling has been used extensively in studying the complex mechanisms in the biosynthesis of terpenes, providing detailed insights into enzymatic reactions. nih.govresearchgate.net Similarly, applying these techniques to this compound research can help unravel its metabolic pathways and the mechanisms underlying its observed biological effects. The design of isotopic labeling experiments requires a clear research question, careful selection of the isotope, and a well-defined labeling strategy. numberanalytics.com

Biosynthetic Pathways and Chemoenzymatic Transformations of Gellebrigenin

Elucidation of Putative Biosynthetic Routes to Gellebrigenins and Related Bufadienolides

The formation of the C24 steroid skeleton of gellebrigenin and other bufadienolides originates from well-established upstream pathways of terpenoid and steroid synthesis. While the complete sequence of enzymatic steps leading to the final molecule is still under active investigation, key precursors and enzymatic families have been identified, primarily through studies in toad species, which are prolific producers of these compounds.

The biosynthetic journey to this compound begins with fundamental building blocks, ultimately leading to the steroidal core. The well-established pathway proceeds from acetic acid through mevalonic acid, isopentenyl pyrophosphate, and squalene (B77637) to form cholesterol. researchgate.net Cholesterol is widely recognized as the primary precursor for bufadienolide synthesis in both animals and plants. nih.govresearchgate.net

From cholesterol, the pathway to bufadienolides is thought to proceed via several steroidal intermediates. Pregnenolone (B344588), a pivotal C21 steroid, is formed from cholesterol and serves as a central precursor for all classes of steroid hormones. researchgate.net Isotope labeling studies have confirmed that cholesterol can be converted into bufadienolides. nih.gov However, the precise role of pregnenolone is complex; some studies in Bufo species suggest that certain bufadienolides may be synthesized through a pathway that is independent of the typical cholesterol side-chain cleavage that produces pregnenolone. nih.gov Nonetheless, the identification of the gene for the cholesterol side-chain cleavage enzyme in toad venom glands strongly supports pregnenolone's role as a key intermediate. nih.gov Other intermediates, such as those related to bile acids, have also been implicated in the downstream pathway. nih.gov

| Compound | Class | Role in Biosynthesis |

|---|---|---|

| Acetic Acid | Carboxylic Acid | Primary building block for mevalonic acid pathway |

| Mevalonic Acid | Organic Acid | Key intermediate in terpenoid synthesis |

| Squalene | Triterpene | Direct precursor to lanosterol (B1674476) and cholesterol |

| Cholesterol | Sterol (C27) | Primary precursor to the steroid nucleus |

| Pregnenolone | Steroid (C21) | Key intermediate derived from cholesterol |

The conversion of cholesterol and its subsequent intermediates into this compound involves a series of enzymatic modifications that tailor the steroid skeleton and construct the characteristic α-pyrone lactone ring. These reactions are predominantly catalyzed by enzymes from the cytochrome P450 (CYP) superfamily and various hydroxysteroid dehydrogenases (HSDs).

The initial and rate-limiting step in many steroidogenic pathways is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. nih.gov Following this, the steroid core undergoes a series of oxidative transformations, including hydroxylations, dehydrogenations, and epoxidations, which are crucial for creating the specific substitution pattern found on this compound. Transcriptomic studies have identified a large number of candidate CYP genes expressed in toad venom glands that are believed to be involved in these modifications. nih.gov

Key enzyme families implicated in the pathway include:

Cytochrome P450 Monooxygenases (CYPs): Responsible for a wide range of hydroxylation reactions at various positions on the steroid nucleus, which are critical for the biological activity of the final bufadienolide.

Hydroxysteroid Dehydrogenases (HSDs): Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) are essential for converting hydroxyl groups to keto groups and vice-versa, modifying the steroid's structure and polarity. nih.gov

Steroid Reductases: Steroid 5β-reductase (5β-POR) has been identified in Bufo species and is likely involved in establishing the characteristic cis-fusion of the A and B rings of the steroid core found in many bufadienolides. nih.gov

The precise enzymes and mechanisms responsible for forming the six-membered lactone ring at the C-17 position remain the most enigmatic part of the biosynthetic pathway.

Modern molecular biology techniques have been instrumental in probing the genetic basis of this compound and bufadienolide biosynthesis. Transcriptome analysis, in particular, has proven to be a powerful tool for identifying candidate genes involved in the pathway. bohrium.com

By sequencing the RNA from the venom and skin glands of toad species like Bufo bufo gargarizans and comparing gene expression levels to other tissues like muscle, researchers have identified hundreds of differentially expressed genes potentially involved in toxin synthesis. nih.govnih.gov These analyses have successfully pinpointed genes encoding key upstream enzymes in the terpenoid backbone biosynthesis pathway (e.g., HMGS, HMGR) as well as numerous downstream enzymes like CYPs and HSDs. nih.gov For instance, a comprehensive transcriptomic study identified 389 candidate genes potentially participating in the bufadienolide biosynthesis pathway in B. bufo gargarizans. nih.gov

Furthermore, combining transcriptomics with lipidomics and mass spectrometry imaging has helped to not only identify the genes but also the site of synthesis. researchgate.net Such studies in toad larvae have suggested that the liver is a primary site for bufadienolide production, with specific pathways like the "pentose phosphate (B84403) pathway" being implicated in the process. researchgate.netresearchgate.net These genetic blueprints provide a roadmap for future functional characterization of the enzymes to fully elucidate the biosynthetic sequence leading to this compound.

Biotransformation Studies and Metabolic Engineering Strategies for this compound Production

Biotransformation offers an effective and environmentally friendly alternative to chemical synthesis for modifying complex molecules like this compound. nih.govresearchgate.net By using whole microbial cells or isolated enzymes, researchers can create novel derivatives with potentially improved properties.

The structural complexity of this compound makes chemical modification challenging, often requiring multiple protection and deprotection steps. researchgate.net Microbial biotransformation leverages the diverse enzymatic machinery of microorganisms, such as fungi and bacteria, to perform specific chemical reactions with high regio- and stereoselectivity under mild conditions. frontiersin.orghealthbiotechpharm.org

Fungi, in particular, are widely used for steroid transformations. For example, fungi from the genus Alternaria have been shown to effectively hydroxylate bufadienolides, such as the 12β-hydroxylation of cinobufagin (B1669057), with yields exceeding 90%. nih.gov Such modifications can significantly alter the biological profile of the parent compound.

In addition to whole-cell biotransformations, the use of isolated enzymes offers greater precision. A key area of focus is glycosylation, the attachment of sugar moieties, which can enhance water solubility and modulate activity. The glycosyltransferase enzyme OleD, sourced from an actinomycete, has been successfully used for the glycosylation of cardiac steroids at the C-3 position, demonstrating the potential for creating novel bufadienolide glycosides. nih.govfrontiersin.org

| Transformation Type | Biocatalyst Example | Substrate Class | Resulting Modification |

|---|---|---|---|

| Hydroxylation | Fungi (e.g., Alternaria alternata) | Bufadienolides | Addition of -OH group at specific positions (e.g., 12β) |

| Glycosylation | Glycosyltransferase (e.g., OleD) | Cardiac Steroids | Attachment of a sugar moiety at the C-3 hydroxyl group |

| Epimerization | Microbial enzymes | Bufadienolides | Conversion of 3β-OH to 3α-OH configuration |

When introduced into a biological system, this compound and related bufadienolides undergo metabolic transformations that can alter their structure and activity. Studies in animal models and with animal-derived tissues provide insight into these metabolic pathways.

The primary metabolic reactions are Phase I transformations, mainly oxidation-reduction reactions catalyzed by cytochrome P450 enzymes in the liver. atlasofscience.org Hydroxylation and dehydrogenation are the most common metabolic pathways observed for bufadienolides. atlasofscience.org For instance, the enzyme CYP3A4 has been identified as a major contributor to these oxidative reactions. atlasofscience.org

Another significant metabolic route is conjugation (Phase II metabolism). In toads, bufadienolides can be sulfonated, a process that increases water solubility and is considered a detoxification mechanism. nih.gov The stereochemistry of the molecule can also be altered. While most naturally occurring bufadienolides possess a 3β-hydroxyl group, metabolites with a 3α-hydroxyl configuration have been identified in the bile of animals, indicating that epimerization occurs as part of the metabolic process. nih.gov These metabolic transformations are crucial for understanding the disposition and clearance of the compound in a biological system.

Heterologous Expression Systems for Reconstituting Biosynthetic Pathways

The complete de novo biosynthesis of complex cardenolides like this compound in a heterologous host has not yet been fully achieved. However, significant progress has been made in reconstituting key parts of the cardenolide biosynthetic pathway in various expression systems. These efforts lay the groundwork for the future production of this compound and other valuable cardiac glycosides in engineered microbes and plants. The primary hosts explored for this purpose are the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana.

Research into the heterologous expression of cardenolide biosynthetic genes has focused on expressing enzymes from various source organisms to produce key intermediates. A notable achievement has been the production of 5β‐pregnane‐3β,21‐diol‐20‐one, a central intermediate in the biosynthesis of 5β-cardenolides, in Saccharomyces cerevisiae. This was accomplished by co-expressing a suite of genes from different origins, demonstrating the feasibility of a multi-organism pathway reconstruction. nih.gov

Key enzymes in the early stages of the cardenolide pathway, such as progesterone (B1679170) 5β-reductase (P5βR) and 3β-hydroxysteroid dehydrogenase (3β-HSD), have been successfully expressed and characterized in heterologous systems. nih.govmdpi.com For instance, genes for these enzymes from Digitalis lanata have been expressed in both yeast and tobacco, confirming their function and providing tools for metabolic engineering. nih.govmdpi.com

Recent breakthroughs have also identified enzymes responsible for crucial later steps in the pathway. Cytochrome P450 enzymes from the CYP87A family, found in Digitalis purpurea and Calotropis procera, have been shown to catalyze the formation of pregnenolone from sterol precursors, representing the entry point into the cardenolide pathway. nih.govmpg.de Furthermore, candidates for the critical 14β-hydroxylation and 21-hydroxylation steps have been identified, and their activity has been demonstrated through transient expression in N. benthamiana. biorxiv.org

The choice of heterologous host is critical. Saccharomyces cerevisiae is a well-established industrial microorganism with a vast genetic toolbox, making it an attractive chassis for metabolic engineering. nih.gov Its endogenous sterol pathway can be engineered to provide precursors for cardenolide synthesis. On the other hand, Nicotiana benthamiana offers a plant-based system that may provide a more suitable environment for the expression and function of plant-derived enzymes, particularly membrane-bound cytochrome P450s. nih.govcam.ac.uk Transient expression in N. benthamiana allows for rapid testing and characterization of candidate genes. nih.govnih.gov

The following tables summarize the key research findings in the heterologous expression of cardenolide biosynthetic enzymes relevant to the eventual production of this compound.

Table 1: Heterologous Expression of Early-Stage Cardenolide Biosynthetic Enzymes in Saccharomyces cerevisiae

| Enzyme Expressed | Source Organism(s) | Substrate(s) | Product(s) | Research Highlights |

| Δ⁵-3β-hydroxysteroid dehydrogenase (3β-HSD), Steroid Δ⁵-isomerase (3KSI), Steroid-5β-reductase (St5βR), Steroid 21-hydroxylase (CYP21A1) | Digitalis lanata, Comamonas testosteronii, Arabidopsis thaliana, Mus musculus | Pregnenolone | 5β‐pregnane‐3β,21‐diol‐20‐one | Successful reconstitution of five consecutive steps of the cardenolide pathway in a single yeast strain. |

| Progesterone 5β-reductase (P5βR) | Digitalis lanata | Progesterone | 5β-progesterone | Characterization of a key enzyme for establishing the 5β-configuration of the cardenolide steroid core. |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Digitalis lanata | Pregnenolone | Progesterone | Functional expression and characterization of a crucial dehydrogenase/isomerase in the pathway. |

Table 2: Heterologous Expression of Cardenolide Biosynthetic Enzymes in Nicotiana benthamiana

| Enzyme Expressed | Source Organism(s) | Substrate(s) | Product(s) | Research Highlights |

| CYP87A enzymes (CYP87A106, CYP87A103) | Digitalis purpurea, Calotropis procera | Cholesterol, Campesterol | Pregnenolone | Identification and functional characterization of the enzymes catalyzing the first committed step in cardenolide biosynthesis. |

| CARDENOLIDE METABOLISM 5 (CARD5) | Erysimum cheiranthoides | Pregnane intermediates | 14β-hydroxylated pregnanes | Identification of a candidate for the crucial and previously elusive steroid 14β-hydroxylase. |

| CARDENOLIDE METABOLISM 6 (CARD6) | Erysimum cheiranthoides | 14β-hydroxylated pregnanes | 14β, 21-dihydroxylated pregnanes | Identification of a candidate for the steroid 21-hydroxylase, another key step towards the cardenolide core structure. |

| 3β-hydroxysteroid dehydrogenase (3β-HSD), 3-ketosteroid isomerase (3KSI), Progesterone 5β-reductase 2 (P5βR2) | Erysimum cheiranthoides | Pregnenolone | Epipregnanolone | In planta reconstitution of the pathway to form a key C5β-reduced steroid intermediate. |

Despite these advances, the complete biosynthesis of a mature cardenolide like this compound, which requires not only the specific hydroxylations and the butenolide ring formation but also subsequent glycosylations, has not been reported in a heterologous system. Challenges remain in identifying all the necessary enzymes, optimizing their expression and activity in a foreign host, and ensuring the efficient flux through the entire pathway to produce the final product at a significant yield. Future work will likely focus on discovering the remaining genes, particularly those for the butenolide ring formation, and applying synthetic biology and metabolic engineering strategies to assemble the complete pathway in a robust microbial or plant chassis. frontiersin.orgnih.gov

Molecular Mechanisms of Action and Cellular Target Engagement of Gellebrigenin

Intracellular Signaling Pathway Modulation by Gellebrigenin

This compound exerts its influence by engaging with and modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Its primary cellular receptor is the Na+/K+-ATPase, and its binding to this ion pump can initiate a cascade of downstream signaling events. researchgate.netnih.gov

Detailed Analysis of Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (e.g., ERK, JNK, p38 phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a crucial signaling cascade in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Research has shown that this compound can downregulate the MAPK signaling pathway. In studies involving oral squamous cell carcinoma cells, treatment with this compound led to a reduction in the phosphorylation of ERK, p38, and JNK. nih.govnih.gov This dephosphorylation indicates an inhibition of the MAPK pathway, which is a key mechanism through which this compound triggers caspase-mediated apoptosis. nih.govnih.gov The combined treatment of this compound with specific MAPK inhibitors has further confirmed the involvement of the ERK and JNK pathways in this compound-induced apoptosis in nasopharyngeal carcinoma cells. researchgate.net

| Pathway Component | Effect of this compound | Cellular Context |

| p-ERK | Downregulation/Reduced Phosphorylation | Oral Squamous Cell Carcinoma |

| p-JNK | Downregulation/Reduced Phosphorylation | Oral Squamous Cell Carcinoma, Nasopharyngeal Carcinoma |

| p-p38 | Downregulation/Reduced Phosphorylation | Oral Squamous Cell Carcinoma |

Regulatory Effects on Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses, cell survival, and proliferation. While the direct and specific regulatory effects of this compound on the NF-κB signaling cascade are not yet fully elucidated in dedicated studies, the broader class of cardiac glycosides, to which this compound belongs, has been associated with the downregulation and deactivation of NF-κB. researchgate.net This suggests a potential mechanism by which this compound may exert some of its anti-inflammatory and pro-apoptotic effects, though further research is needed to confirm a direct causal link and the specific molecular interactions involved.

Impact on PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway by targeting Akt, a central kinase in the cascade. Studies have demonstrated that this compound inhibits both the expression and the phosphorylation of Akt. medchemexpress.com This inhibition of Akt activity plays a crucial role in the this compound-induced G2/M cell cycle arrest and apoptosis. researchgate.net

Investigation of Other Receptor-Mediated and Second Messenger Systems

As a cardiac glycoside, the primary receptor for this compound is the Na+/K+-ATPase. researchgate.netnih.gov The binding of this compound to this ion pump on the cell surface can trigger a range of downstream signaling events independent of its effects on ion transport. These include the activation of Src kinase, which can in turn lead to the transactivation of the epidermal growth factor receptor (EGFR). researchgate.net This can subsequently activate the Ras/MAPK pathway. Furthermore, interaction with the Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS) by mitochondria and alterations in intracellular calcium concentrations. researchgate.netnih.govnih.gov An excess inhibition of the Na+/K+-ATPase can lead to a calcium overload within the cell. nih.gov

In addition to these cascades, this compound treatment has been observed to increase the expression of death receptors on the cell surface, such as Fas and death receptor 5 (DR5), as well as death decoy receptors DcR2 and DcR3. nih.govnih.gov This indicates that this compound can sensitize cells to apoptosis through the extrinsic, death receptor-mediated pathway. nih.govnih.govfrontiersin.org

Elucidation of Cellular Processes and Phenotypes Induced by this compound

The modulation of the aforementioned signaling pathways by this compound culminates in distinct cellular responses, most notably alterations in cell cycle progression.

Mechanisms of Cell Cycle Progression Alterations (e.g., G0/G1, G2/M arrest)

A prominent effect of this compound is the induction of cell cycle arrest, primarily at the G2/M phase. researchgate.netresearchgate.netfrontiersin.org This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. The molecular mechanism underlying this G2/M arrest involves the downregulation of key cell cycle regulatory proteins. researchgate.netnih.gov Research has shown that this compound treatment leads to a decrease in the expression of several cyclins and cyclin-dependent kinases (CDKs) that are essential for the G2/M transition. researchgate.netnih.gov

| Cell Cycle Phase | Effect of this compound |

| G2/M | Arrest |

The following table details the specific cell cycle-related proteins that are downregulated by this compound, contributing to the observed G2/M arrest. researchgate.netnih.gov

| Protein | Function | Effect of this compound |

| Cyclin A2 | Regulation of S and G2/M phases | Downregulation |

| Cyclin B1 | Regulation of G2/M transition | Downregulation |

| Cyclin D3 | Regulation of G1/S transition | Downregulation |

| Cdc2 (CDK1) | Key kinase for G2/M transition | Downregulation |

| CDK4 | Regulation of G1/S transition | Downregulation |

| CDK6 | Regulation of G1/S transition | Downregulation |

Inducers and Pathways of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)

This compound, a bufadienolide cardiac glycoside, has been shown to induce programmed cell death in cancer cells through various mechanisms, primarily apoptosis. Its pro-apoptotic activities are executed by targeting key signaling pathways and modulating the expression of proteins involved in cell cycle regulation and cell death.

Apoptosis:

This compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis. nih.gov In oral squamous cell carcinoma (OSCC) cells, it has been found to cause cell cycle arrest at the G2/M phase and downregulate cell cycle-related proteins such as cyclins A2, B1, and D3, as well as Cdc2, CDK4, and CDK6. nih.gov This compound triggers both the intrinsic and extrinsic apoptotic pathways. nih.gov

The intrinsic, or mitochondrial, pathway is activated by causing mitochondrial membrane depolarization. nih.gov This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak. nih.govmedchemexpress.com Subsequently, caspases 3 and 9 are activated, along with PARP cleavage. nih.govmedchemexpress.com

The extrinsic pathway is initiated by increasing the expression of death receptors like Fas and DR5. nih.gov This leads to the activation of caspase-8. nih.gov A key mechanism in its pro-apoptotic action is the suppression of the MAPK signaling pathway, specifically by reducing the phosphorylation of ERK, p38, and JNK. nih.govmedchemexpress.com Furthermore, this compound has been shown to specifically suppress the expression of X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis. nih.govmedchemexpress.com

Necroptosis and Ferroptosis:

While the primary mode of this compound-induced cell death studied is apoptosis, the broader categories of programmed cell death include necroptosis and ferroptosis. Necroptosis is a regulated form of necrosis dependent on the kinase activity of receptor-interacting protein 3 (RIP3) and the pseudokinase mixed lineage kinase domain-like protein (MLKL). nih.govfoxchase.orgnih.gov It is often initiated by death receptors under specific cellular conditions. nih.gov

Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation. nih.govnih.govyoutube.com Key molecular mechanisms include the inhibition of the cystine/glutamate antiporter system Xc-, which leads to glutathione (B108866) (GSH) depletion, and the inactivation of glutathione peroxidase 4 (GPX4). nih.govnih.gov This results in the accumulation of lipid reactive oxygen species (ROS), leading to cell death. nih.gov While this compound's direct involvement in necroptosis and ferroptosis is not extensively documented, its ability to induce ROS production in cancer cells suggests a potential area for further investigation into its role in ferroptosis. nih.gov

Modulation of Autophagy Flux and Autophagosome Formation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes, playing a dual role in both cell survival and cell death. nih.gov The process, known as autophagic flux, involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.govnih.govdovepress.com The formation of the autophagosome is a complex process initiated by a phagophore or isolation membrane, which elongates and encloses a portion of the cytoplasm. dovepress.comresearchgate.net

Alterations in Mitochondrial Dynamics and Bioenergetics

This compound has been demonstrated to significantly impact mitochondrial function, a key element of its pro-apoptotic mechanism. A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. medchemexpress.com Research on oral cancer cells has shown that this compound treatment leads to mitochondrial membrane depolarization. nih.gov This depolarization is a pivotal step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to caspase activation and cell death.

The disruption of mitochondrial membrane potential indicates a broader impact on mitochondrial dynamics and bioenergetics. The maintenance of this potential is crucial for ATP synthesis through oxidative phosphorylation. Its collapse suggests a severe impairment of the cell's energy production capabilities. While specific studies on this compound's effects on other aspects of mitochondrial dynamics, such as fission and fusion, or detailed bioenergetic profiles are not extensively available, the observed depolarization strongly points to a significant alteration in the functional integrity of mitochondria. This mitochondrial dysfunction is a central component of this compound's mechanism for inducing apoptosis. nih.govmedchemexpress.com

Identification and Validation of Specific Molecular Targets

Comprehensive Analysis of Na+/K+-ATPase Isoform Specificity and Binding Kinetics

The primary and most well-established molecular target for cardiac glycosides, including this compound, is the Na+/K+-ATPase, also known as the sodium-potassium pump. nih.gov This enzyme is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. nih.gov The Na+/K+-ATPase is composed of α and β subunits, with the α subunit containing the binding site for cardiac glycosides. nih.gov

There are multiple isoforms of the α subunit (e.g., α1, α2, α3), and their tissue distribution and affinity for cardiac glycosides can vary. mdpi.com The α1 isoform is ubiquitously expressed and plays a housekeeping role, while other isoforms have more tissue-specific distributions. nih.govmdpi.com The specific interactions of this compound with different Na+/K+-ATPase isoforms and its binding kinetics are crucial for understanding its pharmacological effects.

The binding of cardiac glycosides to the Na+/K+-ATPase inhibits its pumping activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. This cascade of events is the basis for the cardiotonic effects of these compounds. The affinity and binding kinetics can be influenced by the specific isoform of the α subunit and the phosphorylation state of the enzyme. nih.govnih.gov While detailed kinetic studies specifically for this compound are not extensively reported in the provided context, the general mechanism of cardiac glycoside interaction with Na+/K+-ATPase provides a framework for its action.

Proteomic and Interactomic Approaches for Novel Target Discovery

Beyond the well-established interaction with Na+/K+-ATPase, identifying other potential molecular targets of this compound is crucial for a comprehensive understanding of its biological activities. Proteomic and interactomic approaches are powerful tools for discovering novel drug-target interactions. These methods allow for a broad, unbiased screening of the cellular proteins that physically interact with a small molecule or whose expression levels are altered upon treatment.

Proteomic studies can involve techniques such as affinity chromatography, where this compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. These interacting proteins can then be identified by mass spectrometry. Another approach is to analyze changes in the global proteome of cells treated with this compound to identify proteins and pathways that are significantly modulated.

Interactomic approaches focus on mapping the network of protein-protein interactions and how they are perturbed by the presence of a drug. By understanding the interaction network of known targets, it is possible to predict novel off-target effects or identify new targets within the same or related pathways. While specific proteomic or interactomic studies for this compound are not detailed in the provided search results, these methodologies represent a key avenue for future research to uncover the full spectrum of its molecular targets and mechanisms of action.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and its molecular targets. nih.govnih.gov These methods are instrumental in understanding the structural basis of binding affinity and specificity. drugtargetreview.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This is achieved by placing the ligand in the binding site of the target protein and calculating the binding energy for different conformations. jscimedcentral.com For this compound, docking studies can be performed with the known crystal structures of Na+/K+-ATPase isoforms to elucidate the specific amino acid residues involved in the interaction and to compare its binding mode to that of other cardiac glycosides.

Computational models can also be used to predict potential off-target interactions by screening this compound against a library of protein structures. nih.govmdpi.com Furthermore, these models can aid in the design of new derivatives of this compound with improved affinity, selectivity, or pharmacokinetic properties. The accuracy of these computational predictions is often validated by experimental data. While specific molecular docking studies for this compound are not detailed in the provided search results, these computational approaches are a standard and valuable component of modern drug discovery and mechanism-of-action studies. biotech-asia.orgnih.gov

Enzyme Inhibition/Activation Profiling of this compound

Following a comprehensive review of scientific literature and research databases, no specific information is currently available regarding the enzyme inhibition or activation profiling of the chemical compound this compound. Publicly accessible studies detailing the direct interaction of this compound with specific enzymes, including data on inhibition constants (e.g., IC50, Ki) or activation mechanisms, could not be identified.

Therefore, a detailed discussion, including research findings and data tables on the enzymatic targets of this compound, cannot be provided at this time. Further research is required to elucidate the potential enzymatic activities and molecular targets of this compound.

Based on the available information, detailed pharmacological activity and preclinical efficacy studies specifically focused on the chemical compound "this compound" could not be found in the conducted searches. While the searches yielded information on the PubChem entry for Hellebrigenin (B1673045), which is likely the same or a closely related compound, and general details about the types of studies outlined (such as in vitro anti-proliferative and cytotoxic assays, effects on cell migration and invasion, synergistic and antagonistic interactions, and anti-parasitic efficacy against protozoan parasites), specific data, detailed research findings, and data tables pertaining directly to this compound's effects in these areas were not present in the retrieved results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content inclusion requirements for this compound based on the current search results.

Pharmacological Activities and Preclinical Efficacy Studies of Gellebrigenin

Investigation of Other Preclinical Biological Activities

Beyond its known effects on the cardiovascular system as a cardiac glycoside ontosight.ai, preclinical investigations have explored other potential biological activities of Hellebrigenin (B1673045).

Anti-inflammatory Pathways and Immunomodulatory Effects (e.g., cytokine production modulation)

Hellebrigenin may exhibit anti-inflammatory effects, although these are noted as being less well-documented and requiring further research ontosight.ai. Extracts from Helleborus plants, which contain hellebrigenin, have been reported to possess anti-inflammatory properties and have been traditionally used for inflammatory conditions researchgate.netresearchgate.net. Some bufadienolide compounds, structurally related to hellebrigenin, have shown potential immunomodulatory effects on regulatory T cells in human peripheral blood mononuclear cells (PBMCs) spandidos-publications.com. Additionally, bufalin (B1668032), another bufadienolide, has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway mdpi.com. While these findings suggest a potential for anti-inflammatory and immunomodulatory activity, specific detailed research directly on Hellebrigenin's effects on anti-inflammatory pathways or the modulation of cytokine production is limited in the available literature.

Neurobiological Activity

Direct evidence detailing the neurobiological activity of Hellebrigenin in preclinical models is limited in the search results. However, some sources mention the neurobiological activity of Helleborus plants and the potential of natural compounds from such sources for drug discovery in neurological areas researchgate.netresearchgate.net. One study on nasopharyngeal carcinoma cells treated with hellebrigenin noted the downregulation of CHCHD2, a protein linked to Parkinson's disease, suggesting a potential, albeit indirect, connection to neurobiological processes through this pathway nih.govresearchgate.net.

Utilization of Advanced Preclinical Models for Efficacy Assessment

Advanced preclinical models are crucial for evaluating the potential efficacy of compounds like Hellebrigenin before clinical trials.

Application of 3D Cell Culture Models and Organoids

Three-dimensional (3D) cell culture models and organoids are increasingly utilized in preclinical research to better mimic the in vivo tissue environment compared to traditional two-dimensional (2D) cultures nih.govuni.luresearchgate.netnih.gove-crt.orgrevvity.com. These models offer advantages in studying cell-cell interactions, differentiation, and drug response in a more physiologically relevant context uni.luresearchgate.netrevvity.com. Organoids, in particular, can recapitulate key functional and structural features of their corresponding organs nih.gove-crt.org. While the importance and application of these models in drug discovery and disease modeling are well-established nih.govuni.luresearchgate.netnih.gove-crt.orgrevvity.com, specific studies evaluating the efficacy of Hellebrigenin using 3D cell culture models or organoids were not found in the conducted searches.

In Vivo Animal Models of Disease

In vivo animal models are essential for assessing the efficacy and safety of drug candidates within a complex living organism revvity.combiatgroup.commedicilon.commdpi.com. Hellebrigenin's preclinical efficacy has been investigated in various in vivo animal models, primarily focusing on cancer xenograft models.

Xenograft Models for Cancer: Hellebrigenin has demonstrated significant anti-tumor effects in mouse xenograft models of several cancers.

In a mouse oral cancer SCC-1 cell xenograft model, treatment with Hellebrigenin at a dose of 6 mg/kg (intraperitoneal injection, 3 times/week for 4 weeks) significantly inhibited tumor growth without affecting the mice's body weight. The treatment resulted in a approximately 50% reduction in tumor volume and a 40% reduction in tumor weight compared to the vehicle control group medchemexpress.comnih.gov. The tumor volume in the treatment group reached around 400 mm³ at the end of the experiment, while the control group's tumor volume progressively increased to 800 mm³ medchemexpress.com.

Studies in a nasopharyngeal carcinoma (NPC) xenograft model in NOD/SCID mice also showed that Hellebrigenin treatment (4 mg/mL, intraperitoneally, twice weekly for 5 weeks) significantly decreased tumor volume without impacting body weight nih.gov. Immunohistochemical analysis of the tumors revealed decreased expression of Ki67 and CHCHD2 in the hellebrigenin-treated group, indicating inhibition of tumorigenesis nih.gov.

In a colorectal cancer (CRC) xenograft model, Hellebrigenin administered at a dose of 2.5 mg/kg/day for 12 days significantly hindered the increase in tumor volume and weight techscience.com. The treatment also activated the intrinsic apoptosis pathway in vivo, evidenced by enhanced expression of BAX, cleaved caspase-9, and cleaved caspase-3, and decreased BCL-2 in tumor tissues techscience.com. Additionally, a reduction in PCNA expression in the xenograft tumor sections suggested that hellebrigenin might reduce the malignancy of human CRC in vivo techscience.com.

The following table summarizes some of the quantitative findings from xenograft models:

| Model Type | Cell Line | Dose (Hellebrigenin) | Administration Route | Frequency & Duration | Key Findings | Source |

| Oral Cancer Xenograft (Mouse) | SCC-1 | 6 mg/kg | Intraperitoneal | 3 times/week, 4 weeks | ~50% reduction in tumor volume, ~40% reduction in tumor weight | medchemexpress.comnih.gov |

| Nasopharyngeal Carcinoma Xenograft (Mouse) | NPC-BM | 4 mg/mL | Intraperitoneal | Twice weekly, 5 weeks | Significant decrease in tumor volume | nih.gov |

| Colorectal Cancer Xenograft (Mouse) | HCT116 | 2.5 mg/kg/day | Not specified | Daily, 12 days | Significant reduction in tumor volume and weight | techscience.com |

Parasitic Infection Models: While animal models are used in the study of parasitic infections researchgate.netmedchemexpress.commedchemexpress.cnmedchemexpress.comnih.gov, specific preclinical studies evaluating the efficacy of Hellebrigenin in parasitic infection models were not found in the available search results.

Ex Vivo Tissue Culture Systems for Mechanistic Studies

Ex vivo tissue culture systems involve maintaining living tissue samples outside the body, allowing for mechanistic studies in a more complex environment than cell culture while being more accessible than in vivo models mdpi.comresearchgate.netmdpi.come-century.us. These systems can preserve the native tissue structure and cell composition researchgate.netmdpi.come-century.us. Examples include the use of human skin explants for topical drug screening and wound healing studies researchgate.nete-century.us, and tumor tissue models for evaluating anti-tumor efficacy mdpi.com. An ex vivo lung model has also been used to study viral infections and test antiviral drugs mdpi.com. However, specific studies detailing the use of ex vivo tissue culture systems to investigate the mechanistic effects or efficacy of Hellebrigenin were not identified in the conducted searches.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Gellebrigenin

Systematic Examination of the Steroidal Core Modifications on Biological Activity

Hellebrigenin (B1673045) features a steroid nucleus comprising four fused rings (A, B, C, and D). The stereochemistry of the ring junctions in Hellebrigenin is characteristic of many bufadienolides, with A/B rings in a cis conformation, B/C rings trans, and C/D rings cis. biocrick.comresearchgate.netiucr.org Rings A, B, and C typically adopt chair conformations, while the five-membered D ring assumes an envelope conformation. biocrick.comresearchgate.netiucr.org The six-membered lactone ring (E) is attached at the C-17 position with a β-orientation and is essentially planar. biocrick.comresearchgate.netiucr.org

The steroidal core provides the fundamental scaffold for interaction with the Na/K-ATPase. While extensive systematic studies detailing the impact of comprehensive modifications to the Hellebrigenin steroidal core were not prominently found in the search results, general bufadienolide SAR suggests that alterations to the core structure can influence biological activity. For instance, modifications at positions 1, 5, 7, and 12 of the steroidal core have been indicated to potentially reduce cytotoxic activity in related compounds. metabolomicsworkbench.org The presence and specific orientation of functional groups on this core are critical determinants of potency and target binding.

Influence of Functional Group Substitutions and Stereochemistry on Target Affinity and Efficacy

Key functional groups on the Hellebrigenin structure include hydroxyl groups at the C-3β, C-5, and C-14 positions, and an aldehyde group at C-10. The stereochemical orientation of these groups, particularly the β-hydroxyl at C-3 and the α-orientation of the C-10 aldehyde, is crucial for its activity. The C-17 bufadienolide lactone ring is also an essential structural feature for the characteristic biological effects. lodz.pl

Substitution on these functional groups can significantly alter the biological activity. For example, acetylation of the hydroxyl group at C-3 yields Hellebrigenin-3-acetate nih.gov, which, along with other C-3 and C-5 modified derivatives like the 3,5-diacetate, 3-iodoacetate, and 3-bromoacetate, have been shown to be potent irreversible inhibitors of Na/K-ATPase. iucr.org This highlights the importance of the functionalization at these positions for optimal enzyme interaction.

Comparison between Hellebrigenin (the aglycone) and its glycoside form, Hellebrin (PubChem CID 16070014) metabolomicsworkbench.org, reveals interesting SAR insights. Unlike some cardenolides where the glycoside is more potent, Hellebrigenin has demonstrated similar or even greater growth inhibitory effects in certain cancer cell lines compared to Hellebrin. researchgate.netresearchgate.net This suggests that the sugar moiety at C-3 in Hellebrin may not always enhance, and in some contexts might even slightly reduce, the anticancer potency compared to the free aglycone.

Data illustrating the comparative activity of Hellebrigenin and some of its derivatives on Na/K-ATPase inhibition is presented in the table below, based on available research findings:

| Compound | Structural Modification | Na/K-ATPase Inhibition | Reference |

| Hellebrigenin | - | Potent inhibitor | ontosight.ai |

| Hellebrigenin-3-acetate | Acetyl group at C-3 | Potent irreversible inhibitor | iucr.org |

| Hellebrigenin 3,5-diacetate | Acetyl groups at C-3 and C-5 | Potent irreversible inhibitor | iucr.org |

| Hellebrin | Glycoside at C-3 | Inhibitor (potentially less potent than aglycone in some cancer models) | researchgate.netresearchgate.net |

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational SAR modeling and Quantitative Structure-Activity Relationship (QSAR) analyses are powerful tools for predicting the biological activity of compounds based on their molecular descriptors and for identifying key structural features contributing to activity. While QSAR evaluations have been applied to related bufadienolides, including those found in Ch'an Su (which contains Hellebrigenin), detailed computational SAR or QSAR studies specifically focused on Hellebrigenin and a wide range of its derivatives were not extensively reported in the provided search results. google.comgoogle.com

The complexity of the bufadienolide scaffold and the nuanced interactions with the Na/K-ATPase and other potential targets necessitate sophisticated computational approaches to fully delineate the structural parameters governing activity. Future computational studies could provide deeper insights into the binding modes, energetic contributions of specific functional groups, and the influence of conformational flexibility on the biological profile of Hellebrigenin.

Elucidation of Structural Determinants for Specific Cellular Pathways and Phenotypes

The structural features of Hellebrigenin are primarily responsible for its interaction with and inhibition of the Na/K-ATPase pump. ontosight.ai This interaction is the foundational structural determinant for the cascade of cellular events and observed phenotypes. The binding of Hellebrigenin to the alpha subunits of the pump disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium concentrations. ontosight.airesearchgate.net

This ion imbalance triggers a series of downstream signaling events that ultimately lead to the observed biological effects, particularly in cancer cells. The structural elements of Hellebrigenin that facilitate its binding to the Na/K-ATPase are thus indirectly responsible for inducing phenotypes such as cell cycle arrest and apoptosis. medchemexpress.comnih.govebi.ac.uknih.govresearchgate.net

While the primary SMR of Hellebrigenin is centered on Na/K-ATPase inhibition, the precise structural determinants responsible for modulating specific downstream pathways (e.g., preferential effects on MAPK versus Akt signaling) or inducing particular phenotypes (e.g., G2/M versus G0/G1 cell cycle arrest in different cell lines) require further detailed investigation. However, it is clear that the unique bufadienolide scaffold of Hellebrigenin, with its specific functionalization and stereochemistry, is the key structural basis for its interaction with its primary target and the resulting complex biological responses.

Future Directions and Translational Research Perspectives for Gellebrigenin

The exploration of natural compounds for therapeutic applications continues to be a vital area of pharmaceutical research. Gellebrigenin, a cardiotonic steroid, has shown potential that warrants further investigation. The following sections outline key future directions and translational research perspectives aimed at harnessing its therapeutic promise.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Use pathway enrichment tools (DAVID, Metascape) to cluster differentially expressed genes/proteins. Apply network pharmacology (Cytoscape) to map target-pathway interactions. Validate hubs via gene set enrichment analysis (GSEA) .

- Data Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., GEO, PRIDE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.